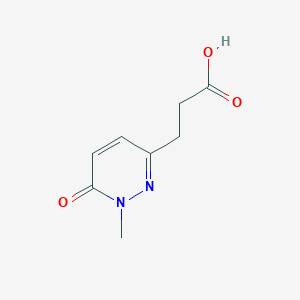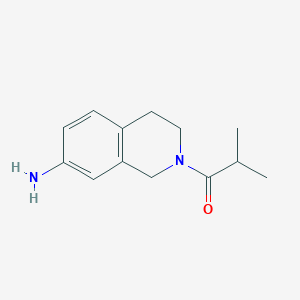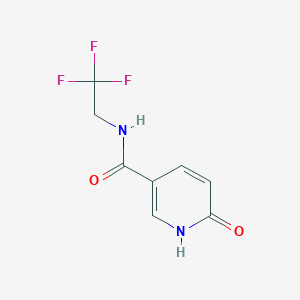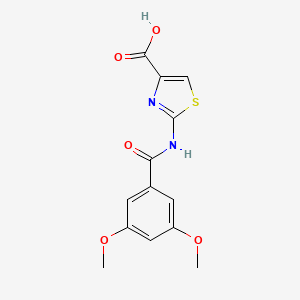![molecular formula C22H28N6O2S B6574576 1-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(2,4,6-trimethylbenzenesulfonyl)piperazine CAS No. 1049387-21-4](/img/structure/B6574576.png)
1-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(2,4,6-trimethylbenzenesulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(2,4,6-trimethylbenzenesulfonyl)piperazine is a synthetic compound known for its unique structure and versatile applications in scientific research. This compound belongs to the class of tetrazoles, which are five-membered ring structures containing four nitrogen atoms. The piperazine ring contributes to its pharmacological properties, making it an interesting target for various studies.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 1-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(2,4,6-trimethylbenzenesulfonyl)piperazine typically involves multi-step reactions starting from commercially available precursors. A common route might include the formation of the tetrazole ring through cycloaddition reactions, followed by functionalization of the piperazine ring.
Specific reaction conditions, such as temperature, pressure, solvents, and catalysts, are optimized to achieve high yields and purity of the target compound. This may involve the use of organic solvents like dichloromethane and catalysts such as palladium complexes.
Industrial Production Methods:
While laboratory-scale synthesis is well-documented, scaling up to industrial production involves optimizing reaction parameters for cost-effectiveness and environmental sustainability.
Industrial production may also require purification steps such as recrystallization or chromatographic techniques to ensure the compound's quality for research or pharmaceutical use.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially altering the methyl groups on the phenyl and trimethylbenzenesulfonyl moieties.
Reduction: Reduction reactions may target the tetrazole ring or the piperazine moiety, leading to the formation of different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings and the tetrazole structure.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Hydride donors such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: Halogenated compounds, strong acids or bases, depending on the desired substitution.
Major Products Formed:
Oxidation may yield sulfoxides or sulfones.
Reduction could result in amine derivatives or altered ring structures.
Substitution leads to various substituted tetrazole or piperazine derivatives, each with distinct properties.
科学的研究の応用
1-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(2,4,6-trimethylbenzenesulfonyl)piperazine finds applications across numerous fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, studying its reactions helps understand tetrazole and piperazine chemistry.
Biology: Investigated for potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Its structure makes it a candidate for drug development, particularly in designing compounds that can cross the blood-brain barrier or target specific receptors.
Industry: Utilized in the development of new materials, dyes, and agrochemicals due to its stability and reactivity.
作用機序
The Mechanism:
The compound's biological effects are often mediated through its interaction with enzymes or receptors. For example, it may bind to protein active sites, modifying their function.
The tetrazole ring can mimic carboxylate groups, which is valuable in drug design for targeting enzymes that usually interact with carboxylates.
Molecular Targets and Pathways:
It may target neural receptors, such as GABA or serotonin receptors, affecting neurotransmission.
It could also inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.
類似化合物との比較
Tetrazole Derivatives: Compounds like candesartan cilexetil (an antihypertensive drug) show the utility of tetrazole rings in medicinal chemistry.
Piperazine Derivatives: Compounds such as sildenafil (Viagra) highlight the pharmaceutical importance of piperazine structures.
Uniqueness:
The combination of the tetrazole and piperazine rings with the specific substituents in 1-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(2,4,6-trimethylbenzenesulfonyl)piperazine results in unique chemical properties and potential biological activity, distinguishing it from other related compounds.
And that’s a detailed dive into your compound! Anything else you'd like to explore?
特性
IUPAC Name |
1-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-4-(2,4,6-trimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2S/c1-16-5-7-20(8-6-16)28-21(23-24-25-28)15-26-9-11-27(12-10-26)31(29,30)22-18(3)13-17(2)14-19(22)4/h5-8,13-14H,9-12,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMPAWSHLIUPCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B6574501.png)

![2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6574520.png)


![5-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione](/img/structure/B6574530.png)
![N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B6574539.png)
![N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B6574543.png)
![N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6574553.png)
![3-methoxy-1-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1H-pyrazole-4-carboxamide](/img/structure/B6574559.png)
![3-methoxy-1-methyl-N-[5-({[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-4-carboxamide](/img/structure/B6574564.png)
![3-ethoxy-1-ethyl-N-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1H-pyrazole-4-carboxamide](/img/structure/B6574569.png)
![1-(4-methoxy-3-methylbenzenesulfonyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine](/img/structure/B6574582.png)
